

# Repotrectinib vs. Crizotinib: A Comparative Guide for ROS1+ NSCLC Treatment

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of **repotrectinib** and crizotinib, two prominent tyrosine kinase inhibitors (TKIs) for the treatment of ROS1-positive (ROS1+) non-small cell lung cancer (NSCLC). This document synthesizes key findings from clinical trials to inform research and development in thoracic oncology.

## **Executive Summary**

**Repotrectinib**, a next-generation TKI, has demonstrated a statistically significant improvement in progression-free survival (PFS) in an indirect comparison with the first-generation inhibitor, crizotinib, for the treatment of TKI-naïve ROS1+ NSCLC.[1][2][3] While differences in overall response rate (ORR) and duration of response (DoR) were not statistically significant, the data numerically favor **repotrectinib**.[1][2] **Repotrectinib** was specifically designed to overcome resistance mechanisms that can limit the efficacy of earlier TKIs like crizotinib, including the solvent front mutation G2032R.[4][5] Furthermore, **repotrectinib** has shown potent intracranial activity, a critical factor in a disease with a high propensity for brain metastases.[3][4]

## **Data Presentation: Efficacy and Safety**

The following tables summarize the key efficacy and safety data from the pivotal trials of **repotrectinib** (TRIDENT-1) and crizotinib (PROFILE 1001) in TKI-naïve ROS1+ NSCLC patients. It is important to note that these are not from a head-to-head trial, and the crizotinib data is a pooled analysis from multiple studies.[1][2]



Table 1: Comparative Efficacy in TKI-Naïve ROS1+ NSCLC

Efficacy Endpoint	Repotrectinib (TRIDENT-1)	Crizotinib (Pooled Data)
Objective Response Rate (ORR)	79%[4][6]	72%[7][8][9]
Median Duration of Response (DoR)	34.1 months[6]	24.7 months[7][8][9]
Median Progression-Free Survival (PFS)	35.7 months[6]	19.3 months[7][8][9]
Intracranial ORR (Measurable Lesions)	89% (in TKI-naïve patients)[10]	Data not consistently reported in a comparable manner

**Table 2: Comparative Safety Profile** 

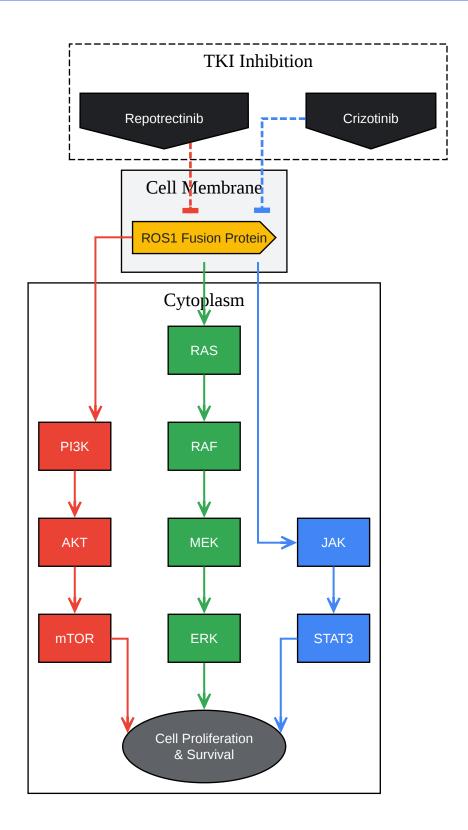


Adverse Event (Any Grade)	Repotrectinib (TRIDENT-1)	Crizotinib (PROFILE 1001)
Dizziness	58%[6]	Not reported as a common AE
Dysgeusia (Taste Disturbance)	50%[6]	Not reported as a common AE
Paresthesia (Tingling/Numbness)	30%[6]	Not reported as a common AE
Vision Disorder	Not reported as a common AE	87%[8]
Nausea	Not reported as a common AE	51%[8]
Edema	Not reported as a common AE	47%[8]
Diarrhea	Not reported as a common AE	45%[8]
Vomiting	Not reported as a common AE	38%[8]
Elevated Transaminases	Not reported as a common AE	36%[8]
Constipation	20%[5]	34%[8]
Treatment-Related Discontinuation	3%[6]	No permanent discontinuations due to TRAEs reported[8][9]

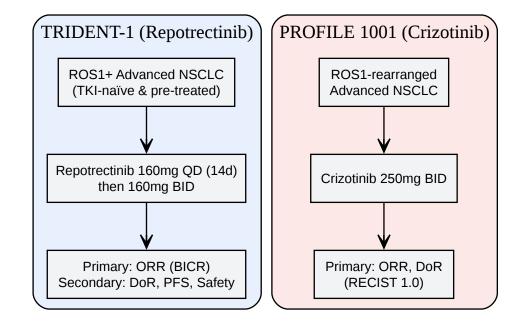
## **Mechanism of Action and Signaling Pathways**

ROS1 fusions lead to the constitutive activation of the ROS1 receptor tyrosine kinase, which in turn drives downstream signaling pathways crucial for cell proliferation and survival, including the JAK/STAT, PI3K/AKT, and MAPK/ERK pathways. Both **repotrectinib** and crizotinib are ATP-competitive inhibitors of the ROS1 kinase, blocking these downstream signals. However, **repotrectinib** was designed to have a more compact and rigid structure, enabling it to overcome resistance mutations, such as the G2032R solvent front mutation, that can sterically hinder the binding of crizotinib.









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